

# How to improve Stains-all staining sensitivity

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## Compound of Interest

Compound Name: **Stains-all**  
Cat. No.: **B7765193**

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## Stains-all Technical Support Center

Welcome to the technical support center for **Stains-all** staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring optimal results in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **Stains-all** and what does it stain?

**Stains-all** is a cationic carbocyanine dye that acts as a versatile, metachromatic stain for a variety of anionic biomolecules.<sup>[1]</sup> It is particularly useful for the differential staining of nucleic acids and proteins on the same gel.<sup>[2][3]</sup> The color of the stained molecule depends on its chemical properties.

Q2: What colors can I expect from **Stains-all** staining?

The expected colors for different biomolecules are:

- Proteins: Red to pink<sup>[2][3]</sup>
- DNA: Blue<sup>[2][3]</sup>
- RNA: Bluish-purple<sup>[2][3]</sup>
- Phosphoproteins and highly acidic proteins: Blue to violet<sup>[1]</sup>

- Acidic polysaccharides: Various colors[3]

Q3: How sensitive is **Stains-all** staining?

**Stains-all** is a highly sensitive stain. Its approximate detection limits are:

- DNA: As low as 3 ng[1][2][3]
- RNA: Approximately 90 ng[1][2][3]
- Phosphoproteins: Below 1 ng with some methods[1]

Q4: Why must **Stains-all** staining be performed in the dark?

**Stains-all** is light-sensitive.[1] Exposure to light can cause the staining solution to decompose, leading to a dull yellow background on the gel and fading of the stained bands.[2][3] Therefore, all staining and destaining steps should be carried out in a light-protected container.

## Troubleshooting Guide

This section addresses common issues encountered during **Stains-all** staining procedures.

Problem 1: Faint or No Bands

Possible Causes & Solutions

- Insufficient Staining Time: The dye may not have had enough time to adequately bind to the target molecules.
  - Solution: Increase the staining duration. For very faint bands, staining for up to 48 hours or even two overnights may improve intensity.[4]
- Incomplete SDS Removal (for SDS-PAGE gels): Residual SDS in the gel can interfere with the stain binding to proteins.
  - Solution: Ensure thorough washing of the gel with a fixation solution, such as 25% isopropanol, to completely remove SDS. This may require multiple changes of the fixation solution over several hours or an overnight wash.[5]

- Low Abundance of Target Molecule: The concentration of the protein or nucleic acid of interest in the sample may be below the detection limit of the stain.
  - Solution: Increase the amount of sample loaded onto the gel.
- Degraded Staining Solution: The **Stains-all** dye may have degraded over time, especially if not stored correctly or if it has been repeatedly freeze-thawed.
  - Solution: Prepare a fresh staining solution from a new or properly stored stock. **Stains-all** stock solutions should be stored at -20°C.[\[2\]](#)
- Incorrect pH of Staining Buffer: The pH of the staining solution can affect the binding of the dye to the target molecules.
  - Solution: Ensure the Tris-HCl buffer in the staining solution is at the correct pH (typically pH 8.8).[\[2\]](#)[\[3\]](#)

## Problem 2: High Background Staining

### Possible Causes & Solutions

- Exposure to Light: As mentioned, light exposure can cause a yellow background.
  - Solution: Protect the gel from light during all staining and destaining steps by using a covered container or wrapping it in aluminum foil.[\[5\]](#)
- Insufficient Destaining: The background may not have been adequately cleared of unbound stain.
  - Solution: Increase the duration of the destaining step with water. Gentle agitation can help to speed up the process.
- Contaminated Reagents: Impurities in the water or other reagents can contribute to background staining.
  - Solution: Use high-purity water (e.g., deionized or distilled) and fresh, high-quality reagents.

### Problem 3: Bands Disappear After Destaining

#### Possible Causes & Solutions

- Excessive Destaining: Leaving the gel in the destaining solution for too long can cause the stain to leach out of the bands.
  - Solution: Monitor the destaining process closely and stop it once the bands are clearly visible against a relatively clear background.
- Light-Induced Fading: If destaining is performed with light exposure, the bands can fade.
  - Solution: While controlled light exposure can be used for destaining, it should be done carefully and for a limited time (e.g., 30 minutes on a light box).[2][3] For sensitive applications, it is best to destain in the dark with water only.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for **Stains-all** staining, compiled from various protocols.

Parameter	Recommended Value/Range	Notes
Stains-all Stock Solution	0.1% (w/v) in formamide	A common starting point for preparing the working solution. [2][3]
Staining Time	3 to 48 hours	Overnight (18-24 hours) is typical. Longer times may increase sensitivity for faint bands.[2][3][4][5]
Fixation Time (for SDS-PAGE)	Minimum 1 hour with multiple changes, up to overnight	Crucial for removing interfering SDS.[5]
Destaining Time	Variable (minutes to hours)	Monitor visually. Light exposure can accelerate destaining but also fade bands.[2][3]
pH of Staining Buffer	8.8	For the Tris-HCl buffer component.[2][3]

## Experimental Protocols

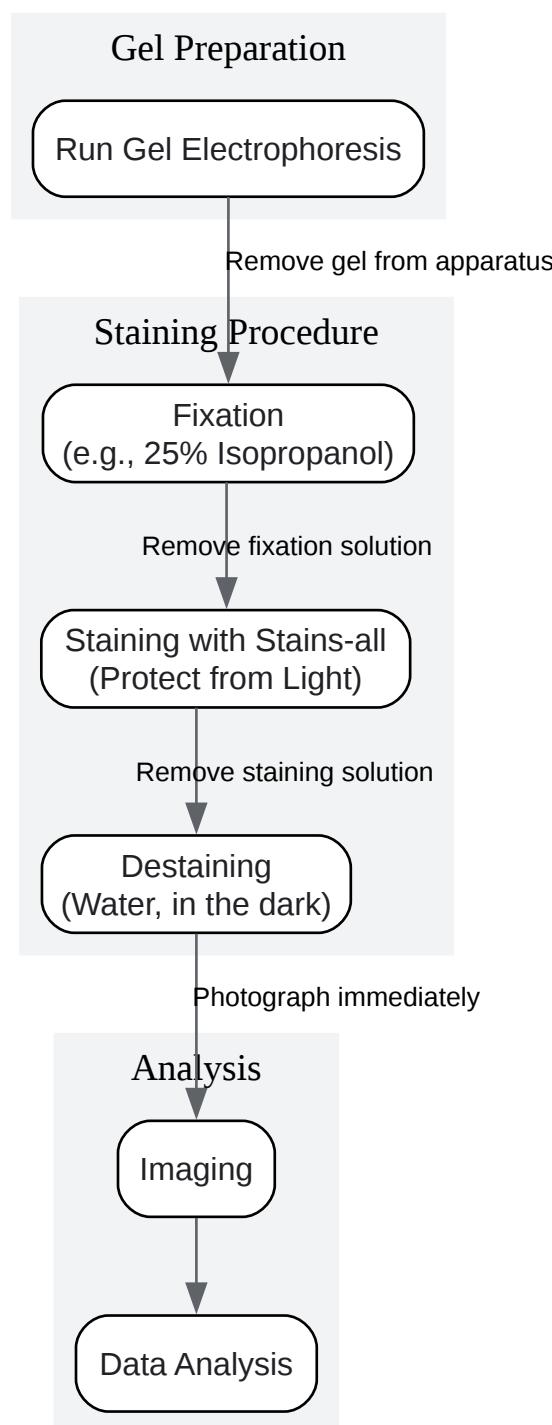
### Standard **Stains-all** Staining Protocol for Polyacrylamide Gels

This protocol is a general-purpose method for staining proteins and nucleic acids in polyacrylamide gels.

- Fixation:
  - For SDS-PAGE gels, remove the gel from the electrophoresis apparatus and place it in a clean container.
  - Add enough 25% isopropanol to completely submerge the gel.
  - Incubate with gentle agitation for at least 1 hour, changing the isopropanol solution 3-4 times. For complete SDS removal, an overnight incubation is recommended.[5]

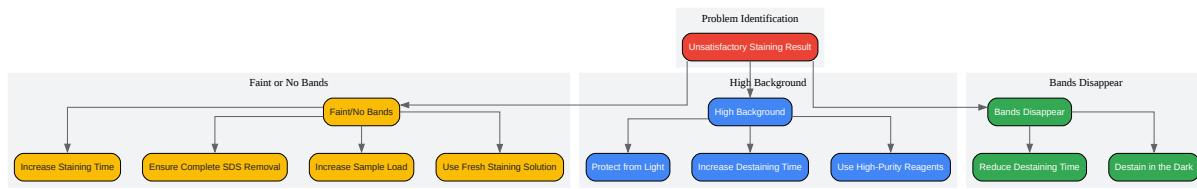
- Staining:
  - Prepare the **Stains-all** working solution by mixing:
    - 1 ml of 0.1% **Stains-all** stock solution (in formamide)
    - 1 ml formamide
    - 5 ml isopropanol
    - 100 µl of 3.0 M Tris-HCl, pH 8.8
    - 12.9 ml of high-purity water[2][3]
  - Decant the fixation solution and add the staining solution to the gel.
  - Protect the container from light and incubate with gentle agitation for 18-24 hours at room temperature.[2][3]
- Destaining:
  - Decant the staining solution.
  - Wash the gel with deionized water with gentle agitation. Change the water several times until the background is clear and the bands are well-defined.[2][3]
  - Alternatively, for faster destaining, expose the gel to a light box for up to 30 minutes, but be aware that this can cause the bands to fade.[2][3]
- Imaging and Storage:
  - Photograph the gel immediately after destaining, as the colors can fade over time, especially with light exposure.
  - The gel can be stored in water in a light-protected container at 4°C.

## Visualizations



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Caption: Experimental workflow for **Stains-all** staining.



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Caption: Troubleshooting logic for **Stains-all** staining issues.

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